molecular formula C37H50F5N7O6 B12509840 MM-102 trifluoroacetate

MM-102 trifluoroacetate

Cat. No.: B12509840
M. Wt: 783.8 g/mol
InChI Key: ZRKTWBXVGMHWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MM-102 trifluoroacetate involves several steps, including the preparation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and is typically prepared in a laboratory setting for research purposes .

Chemical Reactions Analysis

MM-102 trifluoroacetate primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds with high affinity to WDR5, inhibiting its interaction with MLL proteins. The compound’s inhibitory activity is measured by its IC50 value, which is 2.4 nM in WDR5 binding assays .

Scientific Research Applications

MM-102 trifluoroacetate is extensively used in scientific research, particularly in the study of epigenetics and cancer biology. Its primary application is as an inhibitor of the WDR5/MLL interaction, making it a valuable tool in studying the role of MLL1 in leukemia. The compound has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins. Additionally, it is used in research related to histone modification and gene expression regulation .

Mechanism of Action

The mechanism of action of MM-102 trifluoroacetate involves its binding to the WDR5 protein, thereby inhibiting its interaction with MLL proteins. This inhibition disrupts the MLL1 methyltransferase activity, leading to reduced expression of target genes such as HoxA9 and Meis-1. The compound’s high binding affinity to WDR5 is a key factor in its potent inhibitory activity .

Comparison with Similar Compounds

MM-102 trifluoroacetate is unique in its high potency and specificity for the WDR5/MLL interaction. Similar compounds include other WDR5 inhibitors and MLL1 inhibitors, but this compound stands out due to its low IC50 value and high binding affinity. Other similar compounds include ARA peptide and other histone methyltransferase inhibitors .

Properties

Molecular Formula

C37H50F5N7O6

Molecular Weight

783.8 g/mol

IUPAC Name

N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)

InChI Key

ZRKTWBXVGMHWHM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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